Cas no 54665-48-4 (Phosphine, bis(2-methylbutyl)phenyl-)
54665-48-4 structure
Product Name:Phosphine, bis(2-methylbutyl)phenyl-
CAS No:54665-48-4
MF:C16H27P
MW:250.359345674515
CID:353986
PubChem ID:71364566
Update Time:2025-04-19
Phosphine, bis(2-methylbutyl)phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Phosphine, bis(2-methylbutyl)phenyl-
- bis(2-methylbutyl)-phenylphosphane
- 54665-48-4
- BIS(2-METHYLBUTYL)(PHENYL)PHOSPHANE
- DTXSID20788030
-
- Inchi: 1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3
- InChI Key: IAUNCXRXPFMJEO-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(CC(C)CC)CC(C)CC
Computed Properties
- Exact Mass: 250.18521
- Monoisotopic Mass: 250.185037859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Phosphine, bis(2-methylbutyl)phenyl- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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